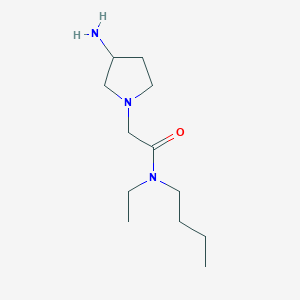![molecular formula C4H9BrN2S B1475238 [(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide CAS No. 1803600-03-4](/img/structure/B1475238.png)
[(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide
説明
[(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide, also known as 3-APSH, is an organic compound that has been used in various scientific research applications. It is a derivative of carbonitrile, and it is used in a variety of biochemical and physiological experiments.
科学的研究の応用
[(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds and as a catalyst in the hydrolysis of esters. It has also been used as a ligand in the synthesis of metal complexes. Additionally, it has been used in the preparation of biologically active compounds, such as inhibitors of enzymes and inhibitors of protein-protein interactions.
作用機序
The mechanism of action of [(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide is not fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can form a bond with a Lewis base, such as an amino acid or a nucleotide. This bond formation leads to the formation of a complex, which can then interact with other molecules in the environment.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the activity of enzymes, such as phospholipase A2 and cyclooxygenase-2. Additionally, it has been shown to inhibit the activity of proteins involved in signal transduction pathways, such as the MAPK and PI3K pathways.
実験室実験の利点と制限
The advantages of using [(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide in lab experiments include its low cost, its availability, and its ease of use. Additionally, it can be used to synthesize a variety of organic compounds and can be used as a catalyst in the hydrolysis of esters. The main limitation of using this compound in lab experiments is that it is not very stable and can decompose over time.
将来の方向性
The potential future directions for [(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. Additionally, further research could be conducted to explore the potential of using this compound in the synthesis of new organic compounds and metal complexes. Additionally, further research could be conducted to explore the potential of using this compound as a ligand in the synthesis of new biologically active compounds. Finally, further research could be conducted to explore the potential of using this compound in the preparation of new drug delivery systems.
特性
IUPAC Name |
3-aminopropyl thiocyanate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S.BrH/c5-2-1-3-7-4-6;/h1-3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJIGOSBUJVHAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CSC#N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-(2-Methoxyphenyl)-2-oxoethyl]-3-methyl-2-cyclohexen-1-one](/img/structure/B1475155.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B1475160.png)
![[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475162.png)

![(7R)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1475165.png)

![8-(1-Butoxyvinyl)[1,5]naphthyridin-2-yl methyl ether](/img/structure/B1475167.png)
![Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate](/img/structure/B1475168.png)
![3-[5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B1475170.png)
![5-(4-Bromophenyl)-3-(tert-butyl)-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-6,7-dihydropyrazolo[4,3-e][1,4]diazepin-8(1H)-one](/img/structure/B1475171.png)
![(4,6-Dichloro-5-pyrimidinyl){1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanol](/img/structure/B1475172.png)
![Ethyl 2-{1-[5-(ethoxycarbonyl)-3-methyl-1H-indol-2-yl]propyl}-3-methyl-1H-indole-5-carboxylate](/img/structure/B1475173.png)
![(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1475175.png)
